![molecular formula C12H17N3O B051757 (S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine CAS No. 1048346-74-2](/img/structure/B51757.png)
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine
概要
説明
“(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine” is a chemical compound also known as RO5166017 . It is a drug developed by Hoffmann-La Roche which acts as a potent and selective agonist for the trace amine-associated receptor 1 . This compound has no significant activity at other targets .
Molecular Structure Analysis
The molecular formula of this compound is C12H17N3O . The structure includes an oxazol ring, which is a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms .科学的研究の応用
Substance Use Disorders Management
RO5166017 has been identified as a potent agonist for the Trace Amine-Associated Receptor 1 (TAAR1), which plays a role in the management of substance use disorders . It has shown high potency and efficacy for TAAR1 from different species, including mice, rats, monkeys, and humans, when expressed in HEK293 cells . This makes it a valuable candidate for developing pharmacotherapies targeting TAAR1 to treat substance use disorders.
Psychiatric Disorder Treatment
Due to its action on TAAR1, RO5166017 may have applications in treating various psychiatric disorders. TAAR1 is expressed in brain regions involved in dopaminergic, serotonergic, and glutamatergic transmission, which are critical pathways affected in many psychiatric conditions . The compound’s ability to modulate the monoaminergic system suggests its potential as a therapeutic agent in psychiatric care.
Neuropharmacology Research
In neuropharmacology, RO5166017 serves as a tool to investigate the functions of TAAR1 in the central nervous system. Its selectivity and potency make it an excellent candidate for studying the receptor’s role in neuronal firing frequency and neurotransmitter release, providing insights into the underlying mechanisms of neurological diseases .
Anti-Psychotic Drug Development
The compound has shown antipsychotic-like efficacy in vivo, which indicates its potential use in developing new anti-psychotic medications. It has been observed to reduce spontaneous hyperlocomotion in animal models, a symptom often associated with psychotic episodes .
Addiction-Related Research
RO5166017’s interaction with TAAR1 suggests that it could be a powerful drug against addiction-related effects of several drugs of abuse. This opens up avenues for research into addiction mechanisms and the development of treatments that can mitigate the effects of drug dependence .
Molecular Biology Studies
As a selective TAAR1 agonist, RO5166017 can be used in molecular biology to study the expression and function of TAAR1 in various tissues. Understanding the distribution and role of TAAR1 can provide valuable information about its involvement in physiological and pathological processes .
特性
IUPAC Name |
(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPONHQQJLWPUPH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030323 | |
Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine | |
CAS RN |
1048346-74-2 | |
Record name | RO-5166017 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-5166017 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。